N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O4S2/c19-9-1-3-12(20)11(5-9)16(26)22-17-23-24-18(30-17)29-7-15(25)21-10-2-4-13-14(6-10)28-8-27-13/h1-6H,7-8H2,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGLYMYKURJMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide typically involves a multi-step process:
Starting Materials: : Key starting materials include benzo[d][1,3]dioxole, 2-chloroethanol, and thiourea.
Initial Reactions: : The benzo[d][1,3]dioxole is first reacted with thiourea to introduce the thiadiazole ring.
Intermediate Formation: : The product is then coupled with 2-chloroethanol to form an intermediate, which is further treated with 2,5-dichlorobenzoyl chloride.
Final Steps: : The final step involves the addition of the benzo[d][1,3]dioxole derivative, resulting in the formation of the target compound.
Reaction Conditions
Temperature: : Controlled at specific stages to optimize yields.
Solvents: : Commonly used solvents include dichloromethane and dimethylformamide.
Catalysts: : Catalysts like triethylamine or pyridine may be employed to facilitate the reactions.
Industrial Production Methods
For industrial-scale production:
Batch or Continuous Processes: : Depending on the required volume, either batch or continuous flow processes may be used.
Purification: : The compound is purified using methods like recrystallization or chromatography to ensure high purity suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: : With reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Using agents like lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions involving the dichlorobenzamide group.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate, in acidic or basic media.
Reduction Reagents: : Lithium aluminum hydride in anhydrous ether.
Substitution Conditions: : Often carried out in polar aprotic solvents with base catalysts.
Major Products
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Primarily produces amines or alcohols depending on the reaction conditions.
Substitution: : Results in various substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: : Used as a precursor in synthesizing various functionalized derivatives for study.
Catalyst Development: : Potential use in developing new catalysts for organic reactions.
Biology
Bioactive Molecule: : Investigated for its activity against various biological targets, such as enzymes or receptors.
Drug Design: : Serves as a scaffold in the design of new therapeutic agents.
Medicine
Pharmacological Studies: : Explored for potential effects in treating diseases, including antimicrobial and anticancer activities.
Diagnostics: : Used in developing diagnostic tools due to its unique chemical properties.
Industry
Material Science:
Agriculture: : Studied for possible use in agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action depends on its specific application. Generally, it interacts with molecular targets such as:
Enzymes: : Inhibiting or activating enzymes through binding interactions.
Receptors: : Modulating receptor activity in biological systems.
Comparison with Similar Compounds
Unique Aspects
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide stands out due to:
Thiadiazole Ring: : Provides unique electronic and steric properties.
Dichlorobenzamide Group: : Adds to its reactivity and binding affinity.
Similar Compounds
N-(2-benzoxazol-5-yl)-2,5-dichlorobenzamide: : Similar but with a benzoxazole ring.
2,5-dichloro-N-(3,4-dimethoxyphenyl)benzamide: : Features a different substituent on the benzamide.
Thiadiazole Derivatives: : Compounds with similar thiadiazole core structures but differing substituents.
This compound is a fascinating molecule that bridges chemistry and biology, offering immense potential for innovation in scientific research and various industries.
Biological Activity
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide is a synthetic compound that incorporates multiple pharmacologically active moieties. This article reviews its biological activity, focusing on its antimicrobial properties and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety known for its biological activities.
- A thiadiazole ring which is recognized for its antimicrobial and antifungal properties.
- A dichlorobenzamide group that may enhance the compound's biological efficacy.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole, including those similar to our compound of interest, exhibit significant antimicrobial activity. The 2-amino-1,3,4-thiadiazole scaffold has been highlighted as promising due to its ability to interact with bacterial cell walls and inhibit growth.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 11c | Bacillus subtilis | 32.6 μg/mL |
| 11e | Escherichia coli | 47.5 μg/mL |
| 15 | Candida albicans | 25.0 μg/mL |
The above data shows that compounds similar to this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .
Cytotoxicity and Antitumor Activity
The compound's potential cytotoxic effects have been assessed in various cancer cell lines. For instance, compounds containing the thiadiazole moiety have shown promising results in inhibiting cell proliferation in cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study evaluated the cytotoxic effects of thiadiazole derivatives on A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 1 to 4 μM, comparable to standard chemotherapeutic agents .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of DNA Synthesis: Thiadiazole derivatives can interfere with nucleic acid synthesis by targeting bacterial enzymes involved in replication.
- Disruption of Cell Membrane Integrity: The amphiphilic nature of the compound may allow it to integrate into lipid membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction in Cancer Cells: The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
Q & A
Q. What are the key considerations for designing a synthesis route for this compound?
- Methodological Answer: Synthesis requires multi-step reactions, starting with condensation of benzo[d][1,3]dioxole derivatives and thiadiazole intermediates. Critical parameters include:
- Reaction Conditions: Temperature (20–25°C for nucleophilic substitutions), solvent choice (dioxane, DMF), and stoichiometric ratios .
- Catalysts/Reagents: Use coupling agents (e.g., chloroacetyl chloride) for amide bond formation and bases (triethylamine) to drive nucleophilic substitutions .
- Purification: Column chromatography or recrystallization (ethanol-DMF mixtures) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms proton environments and carbon frameworks (e.g., δ 7.20–8.96 ppm for aromatic protons) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretches at 1649–1670 cm⁻¹ for amides) .
- Mass Spectrometry (MS): FAB-MS validates molecular weight (e.g., m/z 384 [M+H]+ for related analogs) .
Q. How do functional groups influence the compound’s reactivity?
- Methodological Answer:
- Thiadiazole Ring: Electrophilic at sulfur, enabling nucleophilic substitutions (e.g., with thiols) .
- Benzamide Moiety: Stabilizes hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Chlorine Substituents: Electron-withdrawing effects enhance electrophilicity, directing regioselective reactions .
Q. What purification strategies mitigate side-product formation?
- Methodological Answer:
- Chromatography: Silica gel columns with chloroform:acetone (3:1) eluent resolve polar byproducts .
- Recrystallization: Ethanol-DMF mixtures improve crystal lattice formation, reducing impurities .
Q. How is biological activity assessed for this compound?
- Methodological Answer:
- In Vitro Assays: Measure IC50 values against cancer cell lines (e.g., MTT assay) .
- Enzyme Inhibition: Kinase or protease inhibition studies using fluorescence-based assays .
- Antimicrobial Testing: Agar diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer:
- DoE (Design of Experiments): Vary temperature (20–80°C), solvent polarity (DMF vs. acetone), and catalyst loading (0.1–1.0 equiv) to identify optimal parameters .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 1h) while maintaining >90% yield .
- pH Control: Maintain pH 7–8 for amide bond stability during coupling reactions .
Q. What computational approaches predict binding affinities with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR), focusing on hydrogen bonds with the benzamide group .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .
- QSAR Modeling: Correlate substituent electronegativity (e.g., Cl vs. CF3) with bioactivity trends .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer:
- Isotopic Labeling: 15N-labeled analogs clarify ambiguous NH proton signals in crowded regions .
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H-13C/1H-1H couplings .
- X-ray Crystallography: Resolve bond length discrepancies (e.g., C–N vs. C=N) with ≤0.01 Å precision .
Q. How to address bioactivity discrepancies between in vitro and in vivo studies?
- Methodological Answer:
- Metabolic Stability Assays: LC-MS/MS quantifies hepatic microsome degradation rates to explain reduced in vivo efficacy .
- Plasma Protein Binding: Equilibrium dialysis measures free fraction availability (e.g., >95% binding reduces bioavailability) .
- Formulation Adjustments: Nanoemulsions or PEGylation improve solubility and pharmacokinetics .
Q. What mechanistic insights explain unexpected reaction pathways (e.g., sulfhydryl vs. amine attack)?
- Methodological Answer:
- DFT Calculations: Gaussian 09 models transition states to compare activation energies for competing pathways .
- Kinetic Isotope Effects: Deuterated thiols (R-SD) slow reaction rates, confirming sulfur nucleophilicity .
- In Situ IR Monitoring: Track intermediate formation (e.g., thioureas) to identify rate-limiting steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
